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Compound of Interest

Compound Name: FG 488 BAPTA-2 AM

Cat. No.: B12406892

Get Quote

For Researchers, Scientists, and Drug Development Professionals

FG 488 BAPTA-2 AM is a high-performance, visible light-excitable fluorescent indicator for the

quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). Its utility in

neuroscience stems from its ability to transform transient changes in neuronal and glial calcium

levels into a detectable fluorescent signal, providing a window into cellular activity, signaling

pathways, and neurophysiology. This guide offers an in-depth overview of its properties,

experimental applications, and data interpretation for neuroscience research.

Core Principles and Mechanism of Action
FG 488 BAPTA-2 AM is the cell-permeant acetoxymethyl (AM) ester form of the calcium

chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) conjugated to a

fluorescein-based fluorophore, Oregon Green™ 488. The AM ester modification renders the

molecule lipophilic, allowing it to passively diffuse across the cell membrane into the cytoplasm.

Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the

now cell-impermeant FG 488 BAPTA-2 in the cytosol.

The fluorescence of FG 488 BAPTA-2 is highly dependent on the concentration of free Ca²⁺. In

its calcium-free state, the dye exhibits a low level of fluorescence. Upon binding to Ca²⁺, a
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conformational change in the BAPTA chelating moiety leads to a significant increase in the

quantum yield of the Oregon Green™ 488 fluorophore, resulting in a dramatic enhancement of

its fluorescence intensity. This direct correlation between intracellular calcium concentration

and fluorescence makes it an invaluable tool for dynamic calcium imaging in live cells.

Quantitative Data Summary
The photophysical and chemical properties of FG 488 BAPTA-2 are critical for experimental

design and data interpretation. The following tables summarize its key quantitative parameters.

Property Value Reference

Excitation Wavelength (Max) ~494 nm [1]

Emission Wavelength (Max) ~523 nm [1]

Dissociation Constant (Kd) for

Ca²⁺
~580 nM [2][3]

Fluorescence Intensity

Increase upon Ca²⁺ Binding
~100-fold [4]

Extinction Coefficient (ε) at 496

nm
118,000 M⁻¹cm⁻¹ [5]

Comparison with Similar Calcium Indicators

Indicator
Dissociation

Constant (Kd)

Fluorescence

Enhancement

Excitation/Emission

Maxima

FG 488 BAPTA-2 AM ~580 nM ~100-fold ~494/523 nm

Oregon Green 488

BAPTA-1 AM
~170 nM ~14-fold ~494/523 nm[2][6]

Fluo-4 AM ~345 nM ~100-fold ~494/516 nm[4]

Fura-2 AM ~145 nM
Ratiometric (Shift in

Excitation)

340/380 nm

(Excitation), ~510 nm

(Emission)
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Experimental Protocols
Loading FG 488 BAPTA-2 AM into Cultured Neurons
This protocol provides a general guideline for loading cultured neurons. Optimal concentrations

and incubation times should be empirically determined for specific cell types and experimental

conditions.

Materials:

FG 488 BAPTA-2 AM

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127 (20% solution in DMSO)

Physiological saline solution appropriate for the neurons (e.g., Hanks' Balanced Salt Solution

(HBSS) or artificial cerebrospinal fluid (aCSF))

Cultured neurons on coverslips

Procedure:

Prepare Stock Solution: Dissolve FG 488 BAPTA-2 AM in anhydrous DMSO to a stock

concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

Prepare Loading Solution: On the day of the experiment, dilute the FG 488 BAPTA-2 AM
stock solution in the appropriate physiological saline to a final concentration of 1-5 µM. To aid

in solubilization and prevent dye sequestration, add Pluronic F-127 to a final concentration of

0.02-0.04%. Vortex vigorously to ensure complete mixing.

Cell Loading: Replace the culture medium with the prepared loading solution. Incubate the

cells for 30-60 minutes at 37°C in a dark environment (e.g., a cell culture incubator).

Wash and De-esterification: After incubation, gently wash the cells two to three times with

fresh, pre-warmed physiological saline to remove extracellular dye.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b12406892/docs?utm_src=pdf-body#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892/docs?utm_src=pdf-body#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892/docs?utm_src=pdf-body#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892/docs?utm_src=pdf-body#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation for De-esterification: Incubate the cells for an additional 30 minutes at room

temperature in the dark to allow for complete de-esterification of the AM ester by intracellular

esterases.

Imaging: The cells are now ready for calcium imaging using a fluorescence microscope

equipped with appropriate filters for Oregon Green™ 488 (e.g., a standard FITC filter set).

Bulk Loading of FG 488 BAPTA-2 AM in Brain Slices
This protocol is adapted from methods for loading similar AM ester dyes into acute brain slices.

Materials:

FG 488 BAPTA-2 AM

Anhydrous DMSO

Pluronic F-127 (20% solution in DMSO)

Cremophor EL (optional, to aid in solubilization)

Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

Acute brain slices (200-400 µm thick)

Procedure:

Prepare Dye Injectate: Prepare a concentrated stock solution of FG 488 BAPTA-2 AM in

DMSO (e.g., 1 mM). Mix with an equal volume of 20% Pluronic F-127 in DMSO.

Slice Recovery: Allow the freshly prepared brain slices to recover in oxygenated aCSF at

room temperature for at least 1 hour.

Dye Loading: Transfer the slices to a small incubation chamber containing oxygenated

aCSF. Lower the objective of a microscope to the region of interest within the slice. Using a

patch pipette filled with the dye injectate, apply gentle positive pressure to slowly eject the

dye into the tissue. Alternatively, for bulk loading, incubate the slices in aCSF containing 5-10

µM FG 488 BAPTA-2 AM and 0.02-0.05% Pluronic F-127 for 30-60 minutes at 37°C.[7]
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Wash and De-esterification: After loading, transfer the slices back to a holding chamber with

fresh, continuously oxygenated aCSF for at least 30 minutes to allow for de-esterification

and to wash out excess dye.

Imaging: Mount the slice in a recording chamber on the microscope stage, continuously

perfused with oxygenated aCSF. Use a fluorescence or confocal microscope for imaging.

Signaling Pathways and Experimental Workflows
Mechanism of Intracellular Calcium Measurement
The following diagram illustrates the process of loading, activation, and calcium binding of FG
488 BAPTA-2 AM within a neuron.
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Caption: Intracellular conversion and action of FG 488 BAPTA-2 AM.

Typical Calcium Imaging Experimental Workflow
The following diagram outlines a standard workflow for a calcium imaging experiment in

neuroscience research.
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Caption: Standard experimental workflow for calcium imaging.

Applications in Neuroscience
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FG 488 BAPTA-2 AM is a versatile tool for a wide range of neuroscience applications,

including:

Monitoring Neuronal Activity: Correlating calcium transients with action potentials to study

firing patterns in single neurons and neuronal populations.

Investigating Synaptic Transmission: Measuring calcium influx in presynaptic terminals and

postsynaptic compartments to study synaptic plasticity.

Glial Cell Signaling: Visualizing calcium waves in astrocytes and other glial cells to

understand their role in neuro-glial communication.

High-Throughput Screening: In drug discovery, for screening compounds that modulate

neuronal activity by affecting ion channels or receptors that influence intracellular calcium.

Studying Neurodegenerative Diseases: Investigating alterations in calcium homeostasis that

are implicated in the pathophysiology of diseases such as Alzheimer's and Parkinson's.

By providing a robust and sensitive method for measuring intracellular calcium dynamics, FG
488 BAPTA-2 AM continues to be an essential tool for advancing our understanding of the

nervous system in both health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4658286/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4658286/
https://pubmed.ncbi.nlm.nih.gov/39862012/
https://pubmed.ncbi.nlm.nih.gov/39862012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8844720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8844720/
https://www.benchchem.com/product/b12406892/docs#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892/docs#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892/docs#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892/docs#fg-488-bapta-2-am-a-technical-guide-for-neuroscience-research
https://www.benchchem.com/product/b12406892?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12406892?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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